molecular formula C19H10N2O6 B2586515 4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid CAS No. 202341-40-0

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid

Cat. No.: B2586515
CAS No.: 202341-40-0
M. Wt: 362.297
InChI Key: CKZZWONCAWOIKG-UHFFFAOYSA-N
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Description

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid is a complex organic compound known for its unique structural features and significant applications in scientific research. This compound is characterized by a nitro group attached to a benzoisoquinoline core, which is further connected to a benzoic acid moiety. Its distinct structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid typically involves multiple steps:

    Nitration: The initial step involves the nitration of 1,8-naphthalic anhydride to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Cyclization: The nitrated product undergoes cyclization to form the benzoisoquinoline core. This step often requires the use of a strong acid catalyst and elevated temperatures.

    Imidation: The cyclized product is then subjected to imidation with an appropriate amine to form the isoquinoline structure.

    Coupling: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the control of reaction conditions, efficient separation and purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.

    Oxidized Products: Including carboxylate salts and other oxidized forms of the benzoic acid moiety.

Scientific Research Applications

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1,8-naphthalic anhydride: A precursor in the synthesis of the target compound.

    Naphthalimide Derivatives: Compounds with similar structural features and applications in fluorescence imaging and enzyme studies.

Uniqueness

4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid stands out due to its specific structural configuration, which combines a nitro group, a benzoisoquinoline core, and a benzoic acid moiety. This unique combination enhances its reactivity and fluorescence properties, making it particularly useful in hypoxia imaging and other specialized applications .

Properties

IUPAC Name

4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O6/c22-17-13-3-1-2-12-15(21(26)27)9-8-14(16(12)13)18(23)20(17)11-6-4-10(5-7-11)19(24)25/h1-9H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZZWONCAWOIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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